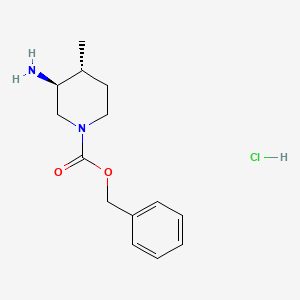

trans-Benzyl 3-amino-4-methylpiperidine-1-carboxylate hcl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

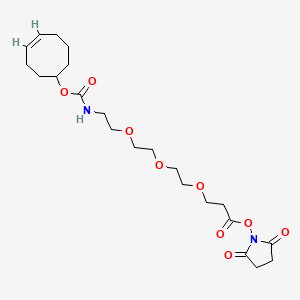

Trans-Benzyl 3-amino-4-methylpiperidine-1-carboxylate hcl is a chemical compound with the CAS Number: 1951439-12-5. It has a molecular weight of 284.79 and its IUPAC name is benzyl (3S,4R)-3-amino-4-methylpiperidine-1-carboxylate hydrochloride . It is a white to yellow solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H20N2O2.ClH/c1-11-7-8-16 (9-13 (11)15)14 (17)18-10-12-5-3-2-4-6-12;/h2-6,11,13H,7-10,15H2,1H3;1H/t11-,13-;/m1./s1 . This code provides a specific description of the molecule’s structure, including the positions of the atoms and the stereochemistry.Physical And Chemical Properties Analysis

This compound is a white to yellow solid at room temperature . It has a molecular weight of 284.79 . The compound should be stored at a temperature between 2-8°C .科学的研究の応用

Substrate Specificity and Enzymatic Activity

The study of carboxylesterase isozymes in human liver and small intestine reveals significant insights into the hydrolysis of large acyl compound substrates. These enzymes exhibit varying substrate specificities and hydrolytic activities, which are crucial for understanding drug metabolism and disposition. The research highlights the enzyme's ability to hydrolyze substrates with different chain lengths and the impact of hydrophobic alcohols on transesterification, providing a foundation for further exploration of enzymatic processes relevant to compounds like trans-Benzyl 3-amino-4-methylpiperidine-1-carboxylate hcl (Imai et al., 2006).

Synthesis and Ring Opening of cis-3-Alkylaziridine-2-carboxylates

Innovative synthesis methods for cis-3-alkylaziridine-2-carboxylates and their ring-opening reactions offer pathways to create a variety of amino acids, highlighting the potential for developing new pharmacological agents. This research opens the door for synthesizing compounds with structures similar to this compound, expanding the toolkit for drug development (Lee et al., 2001).

Potential SP Antagonists

Research on substituted piperidinones incorporating an amino acid moiety as potential SP antagonists illustrates the importance of structural moieties in developing compounds with specific pharmacological activities. The study showcases the synthesis of compounds that share structural similarities with this compound, suggesting potential applications in creating new therapeutic agents (Burdzhiev & Stanoeva, 2010).

Oligomers and Foldamers

The synthesis of oligomers containing residues of trans-(4S,5R)-4-carboxybenzyl 5-methyl oxazolidin-2-ones highlights the exploration of new foldamers. This research provides insights into the structural and folding properties of these molecules, suggesting their potential for designing novel biomimetic structures and materials, which could be relevant for derivatives of this compound (Lucarini & Tomasini, 2001).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include wearing protective gloves/eye protection/face protection and rinsing cautiously with water for several minutes in case of eye contact .

特性

IUPAC Name |

benzyl (3S,4R)-3-amino-4-methylpiperidine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.ClH/c1-11-7-8-16(9-13(11)15)14(17)18-10-12-5-3-2-4-6-12;/h2-6,11,13H,7-10,15H2,1H3;1H/t11-,13-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMJLWUJXQMYCPX-LOCPCMAASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1N)C(=O)OCC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN(C[C@H]1N)C(=O)OCC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[[4-(3-methylphenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2971992.png)

![3-bromo-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2971993.png)

![N-(4-fluorophenyl)-2-[[5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]acetamide](/img/structure/B2971995.png)

![rac-(3aR,7aS)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-1-carboxylic acid](/img/structure/B2971996.png)

![1-[(4-Chlorophenyl)methyl]-3-[(2-methoxyadamantan-2-yl)methyl]urea](/img/structure/B2971999.png)

![methyl 2-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2972004.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2972010.png)